molecular formula C14H20N2OS B431484 5,7-dimethyl-2-thien-2-yl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol CAS No. 633286-29-0

5,7-dimethyl-2-thien-2-yl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol

Cat. No.: B431484
CAS No.: 633286-29-0
M. Wt: 264.39g/mol
InChI Key: NWLFZHYCNFISPX-UHFFFAOYSA-N
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Description

5,7-dimethyl-2-thien-2-yl-1,3-diazatricyclo[3311~3,7~]decan-6-ol is a complex organic compound characterized by its unique tricyclic structure, which includes a thiophene ring and a diazatricyclo decane core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-dimethyl-2-thien-2-yl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol typically involves multiple steps:

    Formation of the Diazatricyclo Decane Core: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions to form the tricyclic core.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced via a coupling reaction, such as a Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.

    Methylation: The methyl groups are introduced through alkylation reactions, often using methyl iodide or dimethyl sulfate in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction reactions can target the diazatricyclo decane core, using reagents such as lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring, using reagents like bromine or chloromethyl methyl ether.

Common Reagents and Conditions

    Oxidation: m-CPBA, hydrogen peroxide (H2O2)

    Reduction: LiAlH4, sodium borohydride (NaBH4)

    Substitution: Bromine (Br2), chloromethyl methyl ether (ClCH2OCH3)

Major Products

    Oxidation: Sulfoxides or sulfones of the thiophene ring

    Reduction: Reduced forms of the diazatricyclo decane core

    Substitution: Halogenated or alkylated derivatives of the thiophene ring

Scientific Research Applications

Chemistry

In organic synthesis, 5,7-dimethyl-2-thien-2-yl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new synthetic methodologies.

Biology

The compound’s potential biological activity is of interest for drug discovery. Its structure suggests it could interact with various biological targets, making it a candidate for the development of new pharmaceuticals.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic effects. Its unique structure may allow it to interact with specific enzymes or receptors, leading to the development of new drugs.

Industry

In materials science, the compound could be used in the development of new materials with unique properties, such as conductive polymers or advanced composites.

Mechanism of Action

The mechanism by which 5,7-dimethyl-2-thien-2-yl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The thiophene ring could participate in π-π interactions, while the diazatricyclo decane core could provide structural stability and specificity.

Comparison with Similar Compounds

Similar Compounds

    5,7-Dimethyl-1,3-diazatricyclo[3.3.1.13,7]decan-6-one: Similar tricyclic structure but lacks the thiophene ring.

    2-Thiophen-2-yl-1,3-diazatricyclo[3.3.1.13,7]decan-6-ol: Similar structure but lacks the methyl groups.

Uniqueness

5,7-dimethyl-2-thien-2-yl-1,3-diazatricyclo[3311~3,7~]decan-6-ol is unique due to the combination of its tricyclic core, thiophene ring, and methyl groups

This detailed overview should provide a comprehensive understanding of 5,7-dimethyl-2-thien-2-yl-1,3-diazatricyclo[3311~3,7~]decan-6-ol, its synthesis, reactions, applications, and unique characteristics

Properties

CAS No.

633286-29-0

Molecular Formula

C14H20N2OS

Molecular Weight

264.39g/mol

IUPAC Name

5,7-dimethyl-2-thiophen-2-yl-1,3-diazatricyclo[3.3.1.13,7]decan-6-ol

InChI

InChI=1S/C14H20N2OS/c1-13-6-15-8-14(2,12(13)17)9-16(7-13)11(15)10-4-3-5-18-10/h3-5,11-12,17H,6-9H2,1-2H3

InChI Key

NWLFZHYCNFISPX-UHFFFAOYSA-N

SMILES

CC12CN3CC(C1O)(CN(C2)C3C4=CC=CS4)C

Canonical SMILES

CC12CN3CC(C1O)(CN(C2)C3C4=CC=CS4)C

Origin of Product

United States

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